4-(Boc-aminomethyl)pyridine

Description

BenchChem offers high-quality 4-(Boc-aminomethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Boc-aminomethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

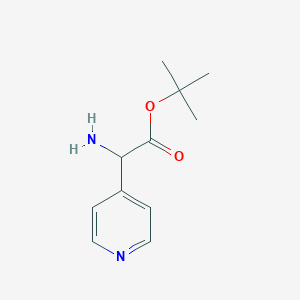

IUPAC Name |

tert-butyl 2-amino-2-pyridin-4-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h4-7,9H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWJJUHZTPNNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: tert-Butyl (pyridin-4-ylmethyl)carbamate

CAS No: 111080-65-0 | Formula: C₁₁H₁₆N₂O₂ | M.W.: 208.26 g/mol [1][2][3][4][5][6][7]

Executive Summary

tert-Butyl (pyridin-4-ylmethyl)carbamate is a pivotal bifunctional intermediate in medicinal chemistry, serving as a protected form of 4-(aminomethyl)pyridine (4-picolylamine).[4][5][6][7] Its structural utility lies in the orthogonality between the acid-labile tert-butoxycarbonyl (Boc) protecting group and the basic, nucleophilic pyridine ring.[4][5][6][7] This compound is extensively employed as a "linker" scaffold in the development of kinase inhibitors (e.g., PIM kinase inhibitors like SGI-1776) and peptidomimetics, allowing for the precise introduction of a pyridine moiety—a common pharmacophore for hydrogen bond acceptance and solubility enhancement—while temporarily masking the primary amine.[5][7]

Structural Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

The molecule consists of a pyridine ring substituted at the 4-position with a methylene bridge attached to a carbamate nitrogen.[4][5][6][7] The steric bulk of the tert-butyl group stabilizes the amine, preventing premature nucleophilic attacks during multi-step synthesis.[4][5][6][7]

Table 1: Key Physicochemical Data

| Property | Value | Note |

| IUPAC Name | tert-butyl N-(pyridin-4-ylmethyl)carbamate | |

| CAS Number | 111080-65-0 | |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=NC=C1 | |

| Appearance | White to pale yellow crystalline solid | Can appear as oil if impure |

| Melting Point | 80–85 °C | |

| pKa (Pyridine N) | ~5.2 | Estimated based on 4-picoline |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Sparingly soluble in water |

Synthetic Accessibility & Preparation[4][5][12]

The synthesis of tert-butyl (pyridin-4-ylmethyl)carbamate is a high-yielding, single-step protection protocol.[4][5][6][7] The reaction exploits the nucleophilicity of the primary amine in 4-(aminomethyl)pyridine over the pyridine nitrogen, typically achieving >90% regioselectivity due to the steric hindrance and lower basicity of the pyridine ring compared to the primary alkyl amine.[4][5][6][7]

Protocol: Boc-Protection of 4-(Aminomethyl)pyridine

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-(aminomethyl)pyridine in DCM (0.5 M concentration) at 0 °C under an inert atmosphere (N₂).

-

Base Addition: Add Et₃N dropwise.[4][5][6][7] The base neutralizes any HCl salts if the starting material is a hydrochloride and scavenges acidic byproducts.[4][5][6][7]

-

Boc Anhydride Addition: Add a solution of Boc₂O in DCM dropwise over 30 minutes. Critical: Maintain temperature <5 °C to minimize side reactions at the pyridine nitrogen.[4][5][6][7]

-

Reaction Monitoring: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the polar starting amine (R_f ~0.[4][5][6][7]1) and appearance of the less polar carbamate (R_f ~0.5).[4][5][6][7]

-

Workup: Quench with water. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[5][6][7][8]

-

Purification: Concentrate in vacuo. If the product is an oil, induce crystallization by triturating with cold hexanes or diethyl ether.[5][6][7]

Figure 1: Mechanistic pathway for the selective Boc-protection of the primary amine.[4][5][6][7]

Reactivity Profile & Deprotection

The utility of this compound rests on its orthogonal reactivity .[4][5][6][7] The pyridine ring remains active for cross-coupling or salt formation, while the amine remains inert until acid activation.[5][6][7]

A. Acidic Deprotection (Boc Removal)

The carbamate is cleaved under acidic conditions to regenerate the primary amine (usually as a salt).[4][5][6][7]

-

Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.[4][5][6][7]

-

Mechanism: Protonation of the carbonyl oxygen leads to the loss of the tert-butyl cation (generating isobutylene) and decarboxylation.[4][5][6][7]

-

Observation: Evolution of CO₂ gas bubbles indicates reaction progress.[4][5][6][7]

B. Pyridine Nitrogen Reactivity

-

N-Oxidation: Reaction with m-CPBA yields the Pyridine N-oxide, a strategy used to activate the ring for nucleophilic aromatic substitution (S_NAr) at the 2-position.[4][5][6][7]

-

Quaternization: Reaction with alkyl halides (e.g., MeI) generates pyridinium salts, increasing water solubility or creating electrophilic sites.[5][6][7]

Figure 2: Divergent reactivity pathways available for the scaffold.[4][5][6][7]

Medicinal Chemistry Applications

In drug discovery, this structure acts as a pharmacophore linker .[5][6][7] The pyridine nitrogen serves as a hydrogen bond acceptor (HBA), often interacting with the hinge region of kinase enzymes.[5][6][7]

-

Kinase Inhibition: The 4-aminomethylpyridine motif is found in inhibitors of PIM kinases.[4][5][6][7] For example, in the synthesis of SGI-1776 (a pan-PIM kinase inhibitor), this Boc-protected intermediate allows for the coupling of the pyridine tail to the imidazo[1,2-b]pyridazine core without interfering with the core coupling chemistry.[4][5][6]

-

Fragment-Based Drug Design (FBDD): The pyridine ring is a classic "privileged structure."[4][5][6][7] By keeping the amine protected, researchers can perform Suzuki-Miyaura couplings on the pyridine ring (if halogenated) or use the pyridine nitrogen to coordinate metals in organometallic complexes.[4][5][6][7]

Analytical Characterization

Validating the structure requires checking specific NMR signatures.[4][5][6][7] The symmetry of the 4-substituted pyridine simplifies the aromatic region.[4][5][6][7]

¹H NMR Expectations (400 MHz, CDCl₃):

-

δ 8.50 ppm (d, J=5.0 Hz, 2H): Protons at positions 2 and 6 of the pyridine ring (deshielded by ring nitrogen).[5][6][7]

-

δ 7.15 ppm (d, J=5.0 Hz, 2H): Protons at positions 3 and 5 (shielded relative to H-2/6).[5][6][7]

-

δ 5.00–5.50 ppm (br s, 1H): Carbamate NH proton (exchangeable).[5][6][7]

-

δ 4.30 ppm (d, J=6.0 Hz, 2H): Benzylic-like methylene (-CH₂-) protons.[4][5][6][7] Becomes a singlet if NH exchange is fast.[4][5][6][7]

-

δ 1.45 ppm (s, 9H): tert-Butyl methyl protons (strong singlet).[4][5][6][7]

IR Spectrum:

References

-

ChemicalBook. (2025).[4][5][6][7][9][10] 4-(BOC-AMINOMETHYL)PYRIDINE Properties and Synthesis. Link

-

Royal Society of Chemistry. (2019).[4][5][6][7] Photoredox-Catalysed Regioselective Synthesis of C-4-Alkylated Pyridines. ChemComm Supporting Info. Link

-

National Institutes of Health (NIH). (2025).[4][5][6][7] PubChem Compound Summary: tert-butyl (pyridin-4-ylmethyl)carbamate.[4][5][6][7] Link

-

Google Patents. (2019).[4][5][6][7] Cancer treatments targeting cancer stem cells (WO2019213570A1).[4][5][6][7] Link

Sources

- 1. tert-Butyl pyridin-4-ylcarbamate | CAS#:98400-69-2 | Chemsrc [chemsrc.com]

- 2. 111080-65-0 | tert-Butyl (pyridin-4-ylmethyl)carbamate - AiFChem [aifchem.com]

- 3. 4-(BOC-AMINOMETHYL)PYRIDINE | 111080-65-0 [chemicalbook.com]

- 4. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2019213570A1 - Cancer treatments targeting cancer stem cells - Google Patents [patents.google.com]

- 9. tert-butyl N-[(piperidin-3-yl)methyl]carbamate | C11H22N2O2 | CID 2756030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling of 4-(Boc-aminomethyl)pyridine

Executive Summary

4-(Boc-aminomethyl)pyridine (CAS: 111080-65-0) is a critical pyridine-based intermediate used in the synthesis of pharmaceutical agents, particularly those targeting kinase inhibition and enzymatic modulation. Its physicochemical profile is defined by a sharp melting point range of 80–85 °C , indicating a crystalline solid at room temperature.

Crucially, this compound does not exhibit a stable boiling point at atmospheric pressure . The tert-butoxycarbonyl (Boc) protecting group is thermally labile; attempts to reach the predicted boiling point (~347 °C) result in quantitative decomposition into isobutylene, carbon dioxide, and the free amine. Consequently, thermal handling must be strictly controlled to prevent premature deprotection.

This guide provides an authoritative analysis of these thermal properties, supported by experimental protocols for purity assessment and handling.

Compound Identity & Characterization[1][2][3][4][5][6]

| Parameter | Specification |

| Chemical Name | tert-Butyl (pyridin-4-ylmethyl)carbamate |

| Common Name | 4-(Boc-aminomethyl)pyridine |

| CAS Number | 111080-65-0 |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

Thermal Properties Analysis

Melting Point (Experimental)

The experimental melting point (MP) is the primary indicator of purity for this compound.

-

Purity Correlation: A depressed melting range (e.g., 76–80 °C) typically indicates the presence of unreacted 4-(aminomethyl)pyridine or residual Boc anhydride.

-

Thermodynamic Insight: The relatively low melting point compared to more polar pyridine salts suggests that the Boc group effectively disrupts the intermolecular hydrogen bonding network of the free amine, facilitating solubility in organic solvents but lowering the lattice energy.

Boiling Point (Theoretical vs. Practical)

Researchers must distinguish between predicted and observable boiling points to avoid sample loss.

-

Predicted Boiling Point: 347.6 ± 25.0 °C (at 760 mmHg) [1][2]

-

Experimental Reality: Decomposition.

-

The carbamate linkage is inherently unstable at temperatures exceeding 150 °C.

-

Mechanism: Thermal elimination proceeds via a concerted mechanism, releasing isobutylene gas and CO₂, regenerating the free amine 4-(aminomethyl)pyridine.

-

Visualization: Thermal Decomposition Pathway

The following diagram illustrates why distillation is not a viable purification method.

Figure 1: Thermal decomposition pathway preventing atmospheric distillation.

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: Validate the purity of synthesized or purchased batches.

Equipment:

-

Capillary tubes (closed end).

-

Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent) or Oil Bath (Thiele tube).

Protocol:

-

Sample Prep: Dry the sample under vacuum at 40 °C for 4 hours to remove residual solvent. Solvent inclusion can artificially depress the MP.

-

Loading: Pack the capillary to a height of 2–3 mm. Tap gently to ensure a compact bed.

-

Ramp Rate:

-

Fast Ramp: 10 °C/min up to 70 °C.

-

Slow Ramp:1 °C/min from 70 °C to 90 °C.

-

-

Observation: Record the temperature at the onset of liquefaction (T₁) and the clear point (T₂) where the solid is completely melted.

-

Acceptance Criteria: T₂ - T₁ ≤ 2 °C (e.g., 83.0–84.5 °C).

Synthesis & Purification (Context for Solid State)

To achieve the target MP of 80–85 °C, the following workflow is standard. This explains the origin of the solid form.

Reaction:

4-(Aminomethyl)pyridine + (Boc)₂O

Purification Strategy:

-

Workup: Wash organic layer with water (removes salts) and brine.

-

Crystallization: The crude oil often requires induced crystallization.

-

Solvent System: Hexane/Ethyl Acetate (often 4:1 or 5:1).

-

Method: Dissolve in minimal hot EtOAc, add warm Hexane, and cool slowly to 4 °C.

-

-

Result: White needles/powder matching the 80–85 °C specification.

Visualization: Synthesis & Purification Logic

Figure 2: Synthesis workflow highlighting the transition from liquid starting material to solid product.

Handling & Stability Guidelines

Based on the thermal profile, the following handling procedures are mandatory for maintaining compound integrity.

-

Storage: Store at 2–8 °C (Refrigerator) or Room Temperature in a tightly sealed container. The compound is stable, but prolonged exposure to heat (>40 °C) during storage should be avoided to prevent slow degradation.

-

Drying: Do not oven dry above 60 °C. Use a vacuum desiccator at room temperature or mild heat (max 40 °C).

-

Solvent Removal: When concentrating solutions containing this compound (e.g., after extraction), use a rotary evaporator with a bath temperature < 45 °C . Higher bath temperatures can initiate Boc cleavage, especially if traces of acid are present.

References

Sources

A Comprehensive Safety & Handling Guide for 4-(Boc-aminomethyl)pyridine in Research and Development

This guide provides an in-depth examination of the safety, handling, and toxicological profile of 4-(Boc-aminomethyl)pyridine, a critical building block in pharmaceutical and agrochemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (MSDS) to explain the chemical causality behind its hazard profile and outlines field-proven protocols for its safe use.

The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly alters the reactivity and hazards of the parent 4-(aminomethyl)pyridine molecule. Understanding this structure-activity relationship is fundamental to its safe and effective application in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

4-(Boc-aminomethyl)pyridine, also known as tert-butyl (pyridin-4-ylmethyl)carbamate, is a derivative of 4-(aminomethyl)pyridine where the primary amine is protected as a carbamate. This protection strategy is a cornerstone of modern organic synthesis, rendering the otherwise highly reactive amine nucleophile stable to a wide range of reaction conditions, particularly those involving bases.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | tert-butyl (pyridin-4-ylmethyl)carbamate |

| Synonym | 4-(Boc-aminomethyl)pyridine |

| CAS Number | 111080-65-0 |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 80-85 °C (lit.) | [2] |

| Boiling Point | 347.6 ± 25.0 °C (Predicted) | [2] |

| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | Room Temperature, Inert Atmosphere |[2] |

The Boc group imparts lipophilicity, making the compound a stable, crystalline solid at room temperature, which contrasts with the liquid nature of its unprotected counterpart, 4-(aminomethyl)pyridine.[2][3] This solid form reduces the risk of vapor inhalation but introduces the need for dust control.

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with 4-(Boc-aminomethyl)pyridine are irritation to the skin, eyes, and respiratory system. While no specific GHS classification is universally listed for the Boc-protected compound, data from closely related pyridine derivatives and the parent amine provide a robust framework for risk assessment.

Causality of Hazards: The Role of the Boc Group

The toxicity of pyridine derivatives often stems from the reactivity of the pyridine ring and any functional groups. The unprotected compound, 4-(aminomethyl)pyridine , is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1 , meaning it can cause severe burns and irreversible eye damage.[4]

The Boc group's function is to temporarily "mask" the highly basic and nucleophilic primary amine. This has a profound effect on the hazard profile:

-

Reduced Corrosivity: By converting the primary amine into a less basic carbamate, the Boc group mitigates the severe corrosive properties. The hazard is reduced from a Category 1 corrosive agent to a Category 2 irritant, a significant de-risking for handling.

-

Persistent Irritation: Despite the protection, the pyridine moiety itself can still act as an irritant. Therefore, skin and eye contact must still be rigorously avoided.[5]

-

Inhalation Hazard: As a crystalline solid, the primary inhalation risk is from dust particles, which can cause respiratory tract irritation.[6][7]

The diagram below illustrates how chemical modification directly influences the hazard profile, a key concept in chemical safety management.

Caption: Chemical protection moderates the hazard profile.

Section 3: Safe Handling and Engineering Controls

Proper handling protocols are essential to minimize exposure. The primary goals are to prevent skin/eye contact and avoid the generation and inhalation of dust.

Experimental Protocol: Weighing and Transferring the Solid

-

Preparation: Before handling, ensure the work area is clean. Designate a specific area for weighing, preferably within a ventilated enclosure.

-

Engineering Controls: Perform all manipulations that may generate dust, such as weighing and transferring, inside a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step to prevent respiratory exposure.[6]

-

Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Section 4.

-

Handling: Use spatulas and other tools to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder. If any material spills, follow the accidental release measures in Section 5.

-

Post-Handling: After use, ensure the container is tightly sealed.[7] Decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water after removing gloves.[5]

Causality: Working in a fume hood creates negative pressure, drawing any airborne dust away from the operator's breathing zone. Sealing the container tightly after use prevents sublimation or release into the laboratory environment during storage.[5]

Section 4: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7] For operations with a higher risk of splashing (e.g., during reaction workup), a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Wear nitrile gloves. Inspect them for any tears or holes before use. Use proper glove removal technique to avoid contaminating your skin.[6]

-

Lab Coat: A fully buttoned, flame-resistant lab coat must be worn to protect against accidental skin contact.

-

-

Respiratory Protection: Generally not required if work is conducted within a functioning fume hood.[8] If dust formation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[8]

The following workflow guides the selection of appropriate PPE based on the specific laboratory task.

Caption: PPE selection workflow based on the experimental task.

Section 5: Emergency Procedures and First Aid

Immediate and correct action following an exposure is critical to minimizing harm. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Table 3: First Aid Measures

| Exposure Route | Protocol | Causality/Rationale |

|---|---|---|

| Inhalation | 1. Immediately move the affected person to fresh air.[6]2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention. | Removes the individual from the source of exposure. Medical evaluation is necessary to assess respiratory irritation. |

| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes.[9]2. Remove all contaminated clothing while flushing.3. Wash the affected area with soap and water.[6]4. Seek medical attention if irritation persists. | Prolonged flushing is essential to physically remove the irritant from the skin surface. Soap helps to solubilize and remove residual chemical. |

| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6]2. Remove contact lenses if present and easy to do.[7]3. Seek immediate medical attention from an ophthalmologist.[9] | This is a medical emergency. Rapid and thorough irrigation is the most effective way to prevent serious eye injury. Professional medical evaluation is non-negotiable. |

| Ingestion | 1. Rinse mouth thoroughly with water. Do NOT induce vomiting.2. Give the person a glass of water to drink.3. Seek immediate medical attention. Call a poison control center.[6] | Inducing vomiting can cause the irritant to re-contact the esophagus and mouth, causing further damage. Water dilutes the chemical in the stomach. |

Caption: Decision tree for emergency first aid response.

Section 6: Storage, Spills, and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][7] Keep the container in an inert atmosphere to prevent slow degradation.[2] Store locked up.[7]

-

Accidental Release/Spill:

-

Evacuate personnel from the area. Ensure adequate ventilation.[6]

-

Wearing full PPE, carefully sweep up the spilled solid, avoiding dust generation.[6]

-

Place the material into a suitable, labeled container for chemical waste.[6]

-

Clean the spill area thoroughly with a damp cloth, and place the cloth in the waste container.

-

-

Disposal: Dispose of waste contents and containers at an approved waste disposal facility in accordance with all local, regional, and national regulations.[7] Do not dispose of down the drain.[10]

Conclusion

4-(Boc-aminomethyl)pyridine is a valuable synthetic intermediate whose hazard profile is significantly moderated by the presence of the Boc protecting group. However, it remains a skin, eye, and respiratory irritant that demands careful handling. The key to its safe use lies in a thorough understanding of its properties, consistent application of engineering controls like fume hoods, and diligent use of personal protective equipment. By adhering to the protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

-

PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (2026). MSDS of tert-butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Manganese(IV) Oxide. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(Aminomethyl)pyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Retrieved from [Link]

-

Valudor Products. (n.d.). Safety Data Sheet: magnesium oxide. Retrieved from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Boc-amino)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet Magnesium Sulfate, Heptahydrate, ACS. Retrieved from [Link]

-

NIST. (n.d.). 4-(Aminomethyl)pyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. 4-(BOC-AMINOMETHYL)PYRIDINE | 111080-65-0 [chemicalbook.com]

- 3. 4-(氨基甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. carlroth.com [carlroth.com]

Strategic Sourcing & Technical Profile: 4-(Boc-aminomethyl)pyridine

The following in-depth technical guide details the strategic sourcing, chemical profile, and application of 4-(Boc-aminomethyl)pyridine , a critical intermediate in medicinal chemistry.

CAS: 111080-65-0 | Formula: C₁₁H₁₆N₂O₂ | MW: 208.26 g/mol [1]

Executive Summary

4-(Boc-aminomethyl)pyridine is a high-value bifunctional building block used extensively in drug discovery. It serves as a protected "pyridine-linker" scaffold, allowing researchers to introduce a pyridine moiety—a classic bioisostere for phenyl rings to improve aqueous solubility and metabolic stability—while keeping the amine functionality latent until a specific coupling step is required. It is a verified intermediate in the synthesis of SGI-1776 (a PIM kinase inhibitor) and various DPP-4 inhibitors .

This guide provides a direct price comparison of major suppliers, a validated in-house synthesis protocol for cost-reduction, and a technical breakdown of its utility in pathway signaling.

Part 1: Strategic Sourcing & Price Comparison

Market Analysis: The market for 4-(Boc-aminomethyl)pyridine is split between high-premium catalog suppliers (for rapid delivery of <5g) and bulk synthesis houses (for >25g).

-

Catalog Suppliers (Sigma/Merck, TCI): Offer high purity (>97%) with guaranteed COA, but at a significant markup.

-

Specialty Suppliers (Combi-Blocks, Enamine): Often manufacture on-demand or hold stock at significantly lower price points per gram.

Price Comparison Table (Q1 2025 Estimates) Prices are approximate and subject to market fluctuation. Always verify current quotes.

| Supplier | Pack Size | Approx. Price (USD) | Price/Gram | Strategic Use Case |

| Sigma-Aldrich | 10 g | $281.00 | $28.10 | Urgent: When overnight delivery is critical for HTS campaigns. |

| TCI Chemicals | 5 g | $126.00 | $25.20 | Standard: Reliable purity for small-scale pilot reactions. |

| TCI Chemicals | 25 g | $420.00 | $16.80 | Scale-Up: Good balance of speed and cost for gram-scale synthesis. |

| Combi-Blocks | 5 g | ~$85.00 | ~$17.00 | Budget: Best for stocking the inventory before a project starts. |

| TRC (Toronto Research) | 2.5 g | ~$1,175.00 | $470.00 | Analytical: Certified Reference Material (CRM) grade only. |

Sourcing Tip: For campaigns requiring >100g, contact Combi-Blocks or Enamine directly for a bulk quote. The price/gram often drops below $8.00 at the 100g scale.

Part 2: Technical Application & Signaling Pathways

This compound is not just a reagent; it is a gateway to "Pyridine-Scaffold" drug design. The pyridine ring acts as a hydrogen bond acceptor, often interacting with Serine or Threonine residues in kinase active sites (e.g., PIM-1, PIM-2).

Mechanism of Action & Synthesis Workflow The diagram below illustrates the synthesis of 4-(Boc-aminomethyl)pyridine and its downstream application in creating SGI-1776 (PIM Kinase Inhibitor).

Caption: Synthesis workflow from precursor cyanopyridine to the target Boc-intermediate and its final application in kinase inhibitor synthesis.

Part 3: In-House Synthesis Protocol (Cost Reduction)

If commercial prices are prohibitive or lead times are too long, this compound can be synthesized in-house from the inexpensive 4-(Aminomethyl)pyridine (CAS: 3731-53-1).

Safety Pre-Check:

-

4-(Aminomethyl)pyridine: Corrosive, hygroscopic. Handle in a fume hood.

-

Di-tert-butyl dicarbonate (Boc₂O): Flammable solid, inhalation hazard.

Protocol: Selective N-Boc Protection Target Yield: 90-95% | Purity: >98%[2]

-

Preparation:

-

Dissolve 4-(Aminomethyl)pyridine (10.8 g, 100 mmol) in Dichloromethane (DCM) (100 mL).

-

Add Triethylamine (TEA) (15.3 mL, 110 mmol) as a base scavenger.

-

Cool the solution to 0°C using an ice bath.

-

-

Reaction:

-

Dissolve Boc₂O (24.0 g, 110 mmol) in DCM (50 mL).

-

Add the Boc₂O solution dropwise to the amine mixture over 30 minutes.

-

Why? Slow addition prevents exotherms and ensures mono-protection selectivity.

-

Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor via TLC (5% MeOH in DCM).

-

-

Workup (Self-Validating Step):

-

Wash the organic layer with Water (3 x 50 mL).

-

Critical Check: The product is organic soluble. The unreacted amine and TEA salts are water-soluble. If the aqueous layer is basic (pH > 9), the wash is effective.

-

Dry organic layer over anhydrous Na₂SO₄ . Filter and concentrate in vacuo.

-

-

Purification:

-

The crude residue is usually a white to pale yellow solid.

-

Recrystallization: If purity is <95%, recrystallize from Hexane/Ethyl Acetate (4:1) .

-

QC Verification: ¹H NMR (CDCl₃) should show a singlet at ~1.45 ppm (9H, Boc group) and pyridine aromatic protons at ~8.5 ppm and ~7.2 ppm.

-

Part 4: Quality Control & Storage

Analytical Specifications (Standard):

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 80–85 °C.

-

Solubility: Soluble in DCM, Methanol, DMSO. Insoluble in water.

-

Identity: ¹H NMR and LC-MS (M+H = 209.1).

Storage Protocols:

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Keep under inert gas (Argon/Nitrogen) if storing for >6 months.

-

Stability: Stable for 2 years if kept dry. The Boc group is acid-sensitive; avoid storage near volatile acids (HCl, TFA).

References

-

ChemicalBook. (2025). 4-(Boc-aminomethyl)pyridine Properties and Suppliers. Retrieved from

-

National Institutes of Health (NIH). (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Retrieved from

-

Cayman Chemical. (2024). SGI-1776 Product Information and Synthesis References. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2013). General Procedures for the Synthesis of Boc-protected Amines. Retrieved from

-

Fisher Scientific. (2025). 4-(Aminomethyl)pyridine CAS 3731-53-1 Properties. Retrieved from

Sources

Technical Assessment: Stability Profile of 4-(Boc-aminomethyl)pyridine

Executive Summary

4-(Boc-aminomethyl)pyridine (CAS: 111080-65-0) exhibits a moderate stability profile characterized by chemical robustness but significant physical sensitivity to environmental factors. While the tert-butyloxycarbonyl (Boc) protecting group renders the primary amine inert to oxidative deamination and nucleophilic attack, the pyridine ring introduces hygroscopicity and a weak basicity that dictates storage requirements.

Critical Takeaway: This compound is chemically stable in air for short durations (hours to days) but must be stored under an inert atmosphere (Nitrogen or Argon) and desiccated conditions for long-term integrity. Exposure to atmospheric moisture does not immediately cleave the Boc group but leads to hydration of the pyridine nitrogen, resulting in "sticky" solids and potential slow hydrolysis via carbonic acid formation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

To understand the stability, we must first isolate the reactive centers of the molecule.

| Property | Data | Technical Note |

| Structure | Pyridine ring + Methylene bridge + Boc-carbamate | Bifunctional: Basic Heterocycle + Acid-Labile Protecting Group |

| Molecular Formula | C₁₁H₁₆N₂O₂ | MW: 208.26 g/mol |

| Physical State | White to light yellow crystalline powder | Yellowing indicates oxidation (N-oxide formation) |

| Melting Point | 80–85 °C | Sharp melting point indicates high purity; broadening suggests hydration. |

| Basicity (pKa) | ~5.2 (Pyridine N) | The carbamate NH is not basic. The pyridine nitrogen is the sole proton acceptor. |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc | Limited solubility in water; solubility increases in acidic aqueous media (protonation). |

Structural Vulnerability Map

The following diagram highlights the specific sites prone to degradation or interaction with the environment.

Figure 1: Structural Vulnerability Map showing the dichotomy between the basic pyridine ring and the acid-sensitive Boc group.

Stability Analysis

Hydrolytic Stability (Moisture Sensitivity)

The Boc group is kinetically stable to neutral water. You can wash this compound with water during extraction without degradation. However, the pyridine nitrogen is the weak link regarding moisture.

-

Mechanism: Pyridine is hygroscopic. It will scavenge atmospheric moisture, forming hydrogen-bonded hydrates.

-

The "Sticky Solid" Phenomenon: Upon absorbing water, the crystalline lattice is disrupted, turning the free-flowing powder into a gum or oil. This is a physical change, not necessarily chemical degradation.

-

The Carbonic Acid Risk: Absorbed water reacts with atmospheric CO₂ to form carbonic acid (

). While weak, prolonged exposure creates a local acidic environment (

Oxidative Stability (Air Sensitivity)

-

Pyridine Ring: Generally stable to molecular oxygen. However, long-term exposure to air and light can lead to the slow formation of Pyridine N-oxide . This is often observed as a color shift from white to yellow/orange.

-

Aminomethyl Group: The methylene protons are "benzylic" to the pyridine ring. While the Boc group reduces the electron density of the amine, radical oxidation at this methylene position is a theoretical risk under intense UV light or in the presence of radical initiators, though rare in standard storage.

Thermal Stability

-

Solid State: Stable up to its melting point (80–85 °C).

-

In Solution: Stable in boiling neutral solvents (e.g., Toluene, THF).

-

Deprotection Threshold: Thermal cleavage of the Boc group (thermolysis) generally requires temperatures

in the absence of acid.[1] Therefore, standard drying protocols (e.g.,

Handling & Storage Protocols

To maintain purity

Storage Decision Tree

Figure 2: Workflow for storage and quality assessment.

Protocol 1: Standard Storage (Recommended)

-

Container: Amber glass vial with a Teflon-lined cap (to prevent moisture ingress and light exposure).

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

-

Temperature: Refrigeration (

) is sufficient; -

Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel).

Protocol 2: Handling in Air

-

Weighing out the solid in air is acceptable if completed within 15 minutes.

-

Do not leave the stock bottle open.

-

If the compound appears clumpy, dry it in a vacuum oven at

for 2 hours before weighing to ensure mass accuracy (removing absorbed water).

Experimental Validation & QC

Every researcher should validate the integrity of their reagent before committing it to a high-value synthesis.

QC Check: 1H NMR Assessment

Dissolve ~5 mg in

-

Boc Signal: Look for a sharp singlet at

(9H). -

Pyridine Signals: Look for the characteristic AA'BB' or similar pattern for 4-substituted pyridine at

and -

Degradation Indicators:

-

Loss of Boc: Disappearance of the 1.45 ppm singlet; appearance of broad amine peaks.

-

N-Oxide: Downfield shift of the pyridine protons (typically shifting from ~8.5 to ~8.2 ppm due to shielding/deshielding effects of the N-O dipole).

-

Water:[1] Sharp peak at 1.56 ppm (in

) indicates moisture absorption.

-

Purification of Degraded Material

If the compound has yellowed or become sticky:

-

Dissolve the crude material in minimal Ethyl Acetate.

-

Wash with saturated aqueous

(removes traces of acid/salts). -

Dry the organic layer over

. -

Concentrate and recrystallize from Hexanes/Ethyl Acetate (or simply trituratem with cold hexanes).

References

-

Organic Chemistry Portal. Boc Protecting Group Stability and Cleavage Mechanisms. Available at: [Link]

Sources

Methodological & Application

An In-Depth Guide to the Boc Protection of 4-(Aminomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly valued for its role in peptide synthesis and the development of complex pharmaceutical agents. Its widespread application is due to the simplicity of its introduction, its stability across a broad spectrum of reaction conditions, and the mild acidic conditions required for its removal. This guide provides a comprehensive protocol for the Boc protection of 4-(aminomethyl)pyridine, a valuable building block in medicinal chemistry.

Core Principles of Boc Protection

The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The resulting N-tert-butoxycarbonyl derivative, a carbamate, effectively masks the nucleophilicity and basicity of the amine.[1] This protection allows for subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.[1]

A key feature of the Boc group is its orthogonality to other common protecting groups. For instance, it remains stable under the basic conditions used to cleave the Fmoc (9-fluorenylmethoxycarbonyl) group and is resistant to the catalytic hydrogenation conditions used for removing the Cbz (benzyloxycarbonyl) group.[1] This orthogonality is crucial in multi-step syntheses.[1]

Reaction Mechanism

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][2] This forms a tetrahedral intermediate.[2] The intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[3] This leaving group subsequently breaks down into carbon dioxide gas and tert-butanol.[3]

Caption: Boc protection of 4-(aminomethyl)pyridine.

Experimental Protocol

This protocol details a standard procedure for the Boc protection of 4-(aminomethyl)pyridine.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | 1.0 g | 9.25 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 2.22 g | 10.17 (1.1 eq) |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.4 mL | 10.17 (1.1 eq) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)pyridine (1.0 g, 9.25 mmol) in dichloromethane (DCM, 20 mL). Stir the solution at room temperature until the amine is completely dissolved.

-

Base Addition: To the stirred solution, add triethylamine (1.4 mL, 10.17 mmol, 1.1 eq). The base is crucial for neutralizing the proton released from the amine during the reaction, driving the equilibrium towards product formation.[4]

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (2.22 g, 10.17 mmol, 1.1 eq) portion-wise to the reaction mixture. The addition should be done carefully as the reaction can be exothermic and produce carbon dioxide gas.[3]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL), water (20 mL), and brine (20 mL). The bicarbonate wash removes any unreacted Boc anhydride and acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-4-(aminomethyl)pyridine.[5]

Caption: Experimental workflow for Boc protection.

Characterization of N-Boc-4-(aminomethyl)pyridine

The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm) and the pyridine ring protons, as well as the methylene protons adjacent to the nitrogen.

-

¹³C NMR: The carbon NMR will display a signal for the carbonyl carbon of the carbamate around 156 ppm and the quaternary carbon of the tert-butyl group around 80 ppm.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the mass of the protected amine.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient amount of Boc anhydride or base. | Add an additional portion of (Boc)₂O and base and continue monitoring the reaction. |

| Low reaction temperature. | Gently warm the reaction mixture to 30-40°C. | |

| Formation of Side Products | Reaction of the pyridine nitrogen. | While the aminomethyl group is significantly more nucleophilic, prolonged reaction times or higher temperatures could lead to side reactions. Ensure the reaction is monitored and stopped upon completion. |

| Double Boc protection (di-Boc). | This is generally not observed with primary amines under these conditions. | |

| Low Yield after Purification | Product loss during work-up. | Ensure complete extraction of the product from the aqueous layers. |

| Inefficient chromatographic separation. | Optimize the eluent system for column chromatography. |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate is a solid that can cause respiratory irritation. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Triethylamine is a corrosive and flammable liquid.

This detailed protocol provides a robust and reliable method for the Boc protection of 4-(aminomethyl)pyridine, a critical step in the synthesis of various pharmaceutical compounds.

References

- CN102936220B - BOC protection method for aminopyridine - Google P

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (URL: [Link])

- CN102936220A - BOC protection method for aminopyridine - Google P

-

Amine Boc protection-Mechanism and Reaction Setup - YouTube. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])

-

Boc Protecting Group for Amines - Chemistry Steps. (URL: [Link])

-

Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer - American Chemical Society. (URL: [Link])

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem. (URL: [Link])

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (URL: [Link])

-

Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

-

tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P

-

Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors | ACS Medicinal Chemistry Letters. (URL: [Link])

-

4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

using 4-(Boc-aminomethyl)pyridine as a linker in drug design

Application Note: Strategic Utilization of 4-(Boc-aminomethyl)pyridine in Medicinal Chemistry

Introduction: The Pyridine "Solubility Switch"

In modern drug design, particularly within Fragment-Based Drug Discovery (FBDD) and PROTAC development, optimizing the lipophilicity-solubility balance is paramount. 4-(Boc-aminomethyl)pyridine (CAS 111080-65-0) serves as a critical building block for installing a semi-rigid, pH-responsive pyridine motif.[1]

Unlike flexible alkyl linkers, the pyridine ring provides structural rigidity and acts as a bioisostere for phenyl groups, significantly lowering LogD at physiological pH due to the basicity of the pyridine nitrogen (pKa ~5.2). This Application Note details the specific protocols for handling, deprotecting, and coupling this reagent to maximize yield and ensure reproducibility.

Molecule Profile & Physicochemical Properties

| Property | Value | Design Implication |

| CAS Number | 111080-65-0 | Standard identifier for procurement.[1][2] |

| Molecular Weight | 208.26 g/mol | Low MW fragment, ideal for FBDD.[1] |

| Appearance | White to off-white solid | Stable solid vs. the hygroscopic free amine liquid.[1] |

| pKa (Pyridine N) | ~5.2 | Protonates in acidic lysosomes/tumors; improves solubility.[1] |

| pKa (Amine) | ~9.6 (after deprotection) | Primary attachment point for amide/reductive couplings.[1] |

| LogP (Predicted) | ~1.4 (Boc-protected) | Lipophilic enough for standard silica chromatography.[1] |

Strategic Design: Why Use This Linker?

The decision to employ a 4-aminomethylpyridine linker over a standard benzylamine or alkyl chain is driven by three factors:

-

The "LogD Switch": At neutral pH (7.4), the pyridine is largely uncharged. However, in acidic microenvironments (hypoxic tumors) or during gastric absorption (pH < 5), the pyridine nitrogen protonates. This drastically reduces LogD, enhancing aqueous solubility without permanently compromising membrane permeability.[1]

-

Pi-Stacking Interactions: The electron-deficient pyridine ring can engage in edge-to-face

-stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein's binding pocket, often distinct from electron-rich phenyl rings.[1] -

Handling & Purity: The free base, 4-(aminomethyl)pyridine, is hygroscopic and prone to forming carbamates with atmospheric CO

.[1] The Boc-protected variant allows researchers to perform antecedent chemical modifications on other parts of the molecule or purify the intermediate easily on silica gel before releasing the reactive amine.

Decision Logic: Linker Selection

Experimental Protocols

The following protocols are optimized to address the specific challenge of this molecule: managing the basicity of the pyridine ring during deprotection.

Protocol A: HCl Deprotection (Isolation of Solid Salt)

Best for: Large scale (>100 mg) and when a stable, storable solid intermediate is desired.

Mechanism: Cleavage of the tert-butyl carbamate yields the amine. The presence of excess HCl protonates both the primary amine and the pyridine nitrogen, resulting in a dihydrochloride salt.

-

Dissolution: Dissolve 4-(Boc-aminomethyl)pyridine (1.0 equiv) in 1,4-dioxane (5 mL/mmol).

-

Note: Methanol can be used as a co-solvent if solubility is poor, but it may retard precipitation.[1]

-

-

Acidification: Add 4M HCl in 1,4-dioxane (4.0 - 5.0 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC (10% MeOH/DCM) will show the disappearance of the high Rf spot.

-

-

Isolation: The product often precipitates as a white solid.[1]

-

Yield: Expect quantitative yield of 4-(aminomethyl)pyridine dihydrochloride .

Protocol B: TFA Deprotection (Solution Phase Use)

Best for: Small scale (<50 mg) or immediate use in coupling reactions.

-

Dissolution: Dissolve substrate in DCM (10 mL/mmol).

-

Acidification: Add Trifluoroacetic Acid (TFA) (ratio 1:4 v/v TFA:DCM).

-

Reaction: Stir at RT for 1 hour.

-

Work-up (Critical Step):

-

Concentrate in vacuo to remove excess TFA.[1]

-

Scavenging: The residue is the TFA salt.[5] To free-base, dissolve in DCM and wash with saturated aqueous NaHCO

.[1] -

Caution: The pyridine is water-soluble.[1][6] Do not use dilute acid washes.[1] Perform multiple extractions with DCM or CHCl

/iPrOH (3:1) to ensure the polar pyridine is recovered from the aqueous phase. -

Dry over Na

SO

-

Protocol C: Amide Coupling (Attaching the Linker)

Context: Coupling the deprotected 4-aminomethylpyridine to a carboxylic acid core (e.g., for PROTAC synthesis).

-

Activation: Dissolve the Carboxylic Acid Core (1.0 equiv) in anhydrous DMF.

-

Reagents: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

-

Why DIPEA? You need enough base to neutralize the acid and the dihydrochloride salt of the amine if using Protocol A.

-

-

Addition: Add the 4-(aminomethyl)pyridine (salt or free base) (1.1 equiv).

-

Purification: Dilute with EtOAc, wash with brine (3x) to remove DMF. Purify via flash chromatography.

Workflow Visualization

Troubleshooting & Expert Tips

-

Problem: Low Yield after Extraction.

-

Cause: The free base of 4-aminomethylpyridine is highly polar and water-soluble.[1]

-

Solution: When neutralizing the salt, saturate the aqueous layer with NaCl (brine) and use a more polar organic solvent for extraction, such as 10% MeOH in DCM or Chloroform.

-

-

Problem: Oily TFA Salts.

-

Problem: Regioselectivity.

-

Insight: If your core molecule has other nucleophiles, ensure they are protected.[1] The aminomethyl group is a primary amine and highly nucleophilic; it will outcompete anilines or secondary amines in coupling reactions.

-

References

-

PubChem. (2025).[1] Compound Summary: 4-Pyridinemethanamine (CAS 111080-65-0).[1] National Library of Medicine.[1] [Link]

-

Troup, R. I., et al. (2020).[1][] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 273-312.[1][] [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Standard text for Boc deprotection conditions).

-

Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discussion on Pyridine vs Phenyl properties).

Sources

- 1. 4-Pyridinemethanamine | C6H8N2 | CID 77317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(boc-aminomethyl)pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. acdlabs.com [acdlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-(Boc-aminomethyl)pyridine

Introduction: The Strategic Importance of the Pyridyl Moiety in Modern Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug discovery. The ability to form carbon-carbon bonds to the pyridine ring is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for this purpose, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-(Boc-aminomethyl)pyridine in Suzuki-Miyaura cross-coupling reactions. We will explore its application as both a boronic acid equivalent and as a halide/triflate coupling partner, providing in-depth mechanistic insights, optimized protocols, and practical troubleshooting advice. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl functionality ensures compatibility with a wide range of reaction conditions and allows for late-stage deprotection to reveal the primary amine, a key functional group for further derivatization.

Mechanistic Insights: Navigating the Catalytic Cycle with Pyridyl Substrates

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the electrophilic coupling partner.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide or triflate. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

However, the presence of the pyridine nitrogen introduces specific challenges. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5][6] This is particularly pronounced with 2-substituted pyridines, but can also be a factor with 4-substituted pyridines. The choice of ligand, base, and solvent is therefore critical to mitigate these effects and ensure efficient catalysis.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 1: 4-(Boc-aminomethyl)pyridine as the Nucleophilic Coupling Partner

In this scenario, a derivative of 4-(Boc-aminomethyl)pyridine, such as a boronic acid or a trifluoroborate salt, is coupled with an aryl or heteroaryl halide/triflate. The use of potassium (Boc-aminomethyl)trifluoroborate offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid.

Optimized Protocol: Coupling of Potassium 4-(Boc-aminomethyl)phenyltrifluoroborate with Aryl Chlorides

This protocol is adapted from the work of Molander and Shin, who developed a robust method for the coupling of aminomethyltrifluoroborates.[7][8]

Table 1: Optimized Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective Pd(II) source that is reduced in situ to the active Pd(0) species. |

| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands that promote oxidative addition and stabilize the catalytic species, preventing catalyst deactivation.[5][9] |

| Base | K₂CO₃ or Cs₂CO₃ (3 equivalents) | A moderately strong inorganic base that is effective in the transmetalation step without promoting significant side reactions. |

| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.[10] |

| Temperature | 80-100 °C | Sufficient to promote the reaction without causing decomposition of the starting materials or catalyst. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst and the phosphine ligand. |

Step-by-Step Experimental Procedure:

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), potassium 4-(Boc-aminomethyl)phenyltrifluoroborate (1.1 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst and Ligand Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.05 mmol) and SPhos (0.10 mmol) in toluene (2 mL). Add this solution to the reaction vial.

-

Solvent Addition: Add toluene (6 mL) and deionized water (2 mL) to the reaction vial.

-

Degassing: Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Place the vial in a preheated oil bath at 85 °C and stir for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Part 2: 4-(Boc-aminomethyl)pyridine as the Electrophilic Coupling Partner

In this approach, a halogenated or triflated 4-(Boc-aminomethyl)pyridine is coupled with an aryl or heteroaryl boronic acid or ester. This is a common strategy for the synthesis of 4-arylpyridines.

Optimized Protocol: Coupling of 4-(Boc-aminomethyl)-2-chloropyridine with Phenylboronic Acid

This protocol is a general procedure based on established methods for the Suzuki-Miyaura coupling of pyridyl halides.

Table 2: Optimized Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. Pd(dppf)Cl₂ is often more effective for challenging substrates like heteroaryl chlorides. |

| Ligand | (If using Pd(dppf)Cl₂) None required | dppf is a bidentate phosphine ligand that stabilizes the palladium center. |

| Base | K₃PO₄ or Na₂CO₃ (2-3 equivalents) | The choice of base can be critical; K₃PO₄ is often effective for heteroaryl couplings. |

| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | Dioxane is a common solvent for Suzuki reactions. DMF can be beneficial for less reactive chlorides but can be difficult to remove.[10] |

| Temperature | 90-110 °C | Higher temperatures are often required for the coupling of less reactive aryl chlorides. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst deactivation. |

Step-by-Step Experimental Procedure:

-

Reaction Setup: To an oven-dried reaction vial, add 4-(Boc-aminomethyl)-2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) to the vial.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

-

Degassing: Seal the vial and degas the mixture.

-

Reaction: Heat the reaction at 100 °C for 16 hours.

-

Work-up and Purification: Follow the same procedure as described in Part 1.

Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below is a guide to troubleshooting common problems encountered when using 4-(Boc-aminomethyl)pyridine in Suzuki-Miyaura couplings.

Table 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Catalyst inhibition by pyridine nitrogen | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents and the reaction mixture.[11]- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF).- Increase the ligand to palladium ratio to favor the formation of the active catalytic species.- Consider using a more electron-rich and bulky ligand (e.g., Buchwald ligands).[9] |

| Protodeboronation | - Presence of excess water- Base is too strong or reaction temperature is too high | - Use anhydrous solvents if possible, or minimize the amount of water.- Switch to a milder base.- Lower the reaction temperature and increase the reaction time. |

| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is performed under a strictly inert atmosphere.- Use a more stable catalyst system or a lower reaction temperature. |

| Formation of Impurities | - Side reactions due to high temperature- Impure starting materials | - Lower the reaction temperature.- Purify starting materials before use.- Consider using a different catalyst system that is more selective. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of 4-(Boc-aminomethyl)pyridine, enabling the synthesis of a diverse range of valuable compounds for drug discovery and materials science. By understanding the underlying mechanism, optimizing reaction conditions, and being prepared to troubleshoot common issues, researchers can effectively utilize this important transformation. The protocols and insights provided in this application note serve as a comprehensive guide to successfully employing 4-(Boc-aminomethyl)pyridine in this critical C-C bond-forming reaction.

References

-

Molander, G. A.; Shin, I. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Org. Lett.2011 , 13 (15), 3956–3959. [Link]

-

Cazorla, C.; Ceballos, S.; Trujillo, C.; Martín-Matute, B. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chem. Eur. J.2021 , 27 (45), 11549-11575. [Link]

-

Kitano, Y.; Arisawa, M. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem. Pharm. Bull.2025 , 73 (4), 327-335. [Link]

-

Ahmad, S.; Ali, A.; Parveen, H.; Alam, M.; Hassan, M. I. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molbank2021 , 2021(4), M1287. [Link]

-

The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 29 March 2025. [Link]

-

El-Faham, A.; El-Mekkawy, H. I.; Al-Otaibi, E. A.; Abdel-Megeed, R. M. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. J. Saudi Chem. Soc.2017 , 21, S431-S439. [Link]

-

Molander, G. A.; Shin, I. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Org. Lett.2011 , 13 (15), 3956-3959. [Link]

-

Fors, B. P.; Kratt, K. A.; Strieter, E. R.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2012 , 134 (17), 7492–7501. [Link]

-

Friščić, T.; Fábián, L.; Jones, W. The Suzuki−Miyaura Reaction under Mechanochemical Conditions. Org. Process Res. Dev.2007 , 11 (4), 736–741. [Link]

-

Scott, J. S.; et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2017 , 8, 466-476. [Link]

-

Fors, B. P.; Kratt, K. A.; Strieter, E. R.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2012 , 134 (17), 7492-7501. [Link]

-

Roughley, S. D.; Jordan, A. M. The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1; The Royal Society of Chemistry, 2016, pp 1-36. [Link]

-

Aslam, M.; et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. J. Iran. Chem. Soc.2022 , 19, 2393–2405. [Link]

- Daugulis, O.; Zaitsev, V. G. Use of N-oxide compounds in coupling reactions. US20080132698A1, issued June 5, 2008.

-

Hazarika, P.; Deka, D. C. Formation of biaryl compounds in the suzuki cross coupling reaction. Catal. Commun.2012 , 27, 129-133. [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

-

Rahim, F.; et al. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules2021 , 26(11), 3169. [Link]

-

Beilstein Journal of Organic Chemistry. Search Results for Suzuki. [Link]

-

Fors, B. P.; Kratt, K. A.; Strieter, E. R.; Buchwald, S. L. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. J. Am. Chem. Soc.2012 , 134(17), 7492-501. [Link]

-

Liu, Y.; et al. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nat. Commun.2022 , 13, 4574. [Link]

-

Gazvoda, M.; et al. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. J. Org. Chem.2019 , 84(18), 11637-11649. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of Peptidomimetics Using Pyridine Scaffolds

Abstract

This application note provides a comprehensive technical guide for the synthesis of peptidomimetics incorporating pyridine scaffolds. Pyridine rings offer unique advantages over traditional phenyl-based scaffolds, including enhanced water solubility, specific hydrogen-bonding capabilities, and tunable pi-stacking interactions. This guide details three distinct synthetic protocols: (1) Iterative Amide Coupling for Oligopyridylamides, (2) Modular Cross-Coupling for Terpyridine Scaffolds, and (3) Multicomponent Reactions (MCR) for Library Generation. We address critical challenges such as the reduced nucleophilicity of aminopyridines and provide optimized conditions for solid-phase and solution-phase assembly.

Introduction: The Pyridine Advantage

In the design of peptidomimetics, particularly those targeting large surface area protein-protein interactions (PPIs) like p53-MDM2 or Bcl-xL-Bak, the scaffold's rigidity and surface chemistry are paramount. While terphenyl scaffolds have been the gold standard for mimicking

Why Pyridine?

-

Solubility: The nitrogen atom in the pyridine ring lowers

compared to benzene, improving bioavailability. -

Conformational Control: The dipole moment and potential for intramolecular hydrogen bonding (e.g., between the pyridine nitrogen and an adjacent amide proton) can pre-organize the mimetic into a bioactive conformation.

-

Interaction Potential: The pyridine nitrogen can serve as a specific H-bond acceptor for residues in the target protein's binding pocket.

Strategic Scaffolding: Topology and Design

The substitution pattern of the pyridine ring dictates the secondary structure it mimics.

| Scaffold Type | Substitution Pattern | Structural Mimicry | Key Application |

| Oligopyridylamides | 2,6-diamino/dicarboxy | Disrupting PPIs (e.g., amyloid aggregation) | |

| Terpyridines | 2,6-linked rings | Bcl-xL/Bax inhibition | |

| Simple Pyridines | 3,5-disubstituted | Constraining peptide loops |

Visualizing the Design Workflow

The following diagram outlines the decision matrix for selecting the appropriate pyridine scaffold based on the target secondary structure.

Figure 1: Decision tree for selecting pyridine scaffolds based on structural requirements.

Detailed Protocols

Protocol A: Synthesis of Oligopyridylamides (Alpha-Helix Mimetics)

Challenge: The primary amine on a pyridine ring (aminopyridine) is significantly less nucleophilic than a standard aniline or alkyl amine due to the electron-withdrawing nature of the ring nitrogen. Standard coupling (EDC/HOBt) often fails.

Mechanism: We utilize acid chlorides or high-activity uronium salts (HATU) combined with specific bases to drive the reaction.

Materials

-

Monomers: 2-amino-6-picoline derivatives or 2,6-diaminopyridine derivatives.

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

-

Base: 2,4,6-Collidine (Sym-collidine) or DIPEA.

-

Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure

-

Resin Loading (Solid Phase):

-

Use Rink Amide MBHA resin (0.5 mmol/g loading).

-

Swell resin in DCM for 20 min, then DMF for 20 min.

-

Deprotect Fmoc group: 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).

-

-

Activation of Pyridine Building Block:

-

Dissolve Fmoc-protected aminopyridine carboxylic acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.

-

Add 2,4,6-Collidine (6.0 eq). Note: Collidine is preferred over DIPEA for difficult couplings involving heteroaromatics to minimize racemization and improve yield.

-

Pre-activate for 2 minutes.

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Agitate (shake, do not stir magnetically) for 4–6 hours at room temperature. Standard 1-hour couplings are insufficient for aminopyridines.

-

Double Coupling: Drain and repeat the coupling step with fresh reagents to ensure >98% conversion.

-

-

Monitoring:

-

Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Note that aminopyridines may give false negatives/positives; micro-cleavage and LCMS analysis is the gold standard here.

-

-

Capping:

-

Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 min.

-

-

Cleavage:

-

Treat resin with TFA/TIPS/H2O (95:2.5:2.[1]5) for 2 hours.

-

Precipitate in cold diethyl ether.

-

Protocol B: Modular Assembly of Terpyridines via Suzuki-Miyaura Coupling

Context: For scaffolds requiring direct aryl-aryl bonds (mimicking the rigid backbone of terphenyls), we use palladium-catalyzed cross-coupling.

Workflow Diagram:

Figure 2: Suzuki-Miyaura coupling cycle for terpyridine assembly.

Step-by-Step Procedure

-

Reagents:

-

Halogen Partner: 2,6-dibromopyridine derivative.

-

Boron Partner: Pyridine-3-boronic acid pinacol ester (functionalized with amino acid side chains).

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates).

-

Base: 2M aqueous Na2CO3 or K3PO4.

-

Solvent: DME/Water/Ethanol (7:3:2) or Dioxane/Water.

-

-

Reaction Setup:

-

Degas solvents thoroughly with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of this reaction.

-

Combine Halogen partner (1 eq), Boron partner (2.2 eq for double coupling), and Base (4 eq) in a microwave vial.

-

Add Catalyst last under an inert atmosphere.

-

-

Execution:

-

Microwave: Heat to 100°C for 30 minutes.

-

Thermal: Reflux at 90°C for 12–16 hours.

-

-

Workup:

-

Filter through a Celite pad to remove Palladium black.

-

Extract with Ethyl Acetate.

-

Purify via Flash Chromatography (Silica, Hexane/EtOAc gradient). Pyridines often streak; add 1% Triethylamine to the eluent.

-

Protocol C: Multicomponent Ugi Reaction (Diversity Oriented)

Context: Rapidly generating libraries of peptidomimetics with a central pyridine core.

Materials

-

Amine: Resin-bound amine or solution-phase primary amine.

-

Aldehyde: 2-Pyridinecarboxaldehyde (or substituted variants).

-

Acid: N-Boc amino acid or carboxylic acid.[1]

-

Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide.

Step-by-Step Procedure

-

Pre-formation of Imine:

-

Mix Amine (1.0 eq) and Pyridinecarboxaldehyde (1.0 eq) in Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol).

-

Stir for 2 hours at room temperature to form the imine. TFE accelerates this step and stabilizes the imine.

-

-

Addition of Components: